7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid
Description
Structural Significance in Heterocyclic Chemistry
The molecular formula C₁₁H₈N₂O₄ (exact mass: 232.04841 g/mol) features three distinct components:
- A cinnoline core (C₈H₆N₂), a bicyclic system with two adjacent nitrogen atoms in a six-membered aromatic ring.
- A 1,4-dioxane ring fused at the [2,3-g] position, introducing two oxygen atoms in a six-membered ether configuration.
- A carboxylic acid group (-COOH) at position 3, enabling hydrogen bonding and salt formation.
The fusion pattern creates a planar, conjugated π-system extending across the cinnoline and dioxane rings, as evidenced by the canonical SMILES representation O=C(C1N=NC2C(=CC3OCCOC=3C=2)C=1)O. This conjugation likely enhances electronic delocalization, a property critical for interactions with biological targets, as observed in analogous metallabenzenoids. The carboxylic acid group introduces polarity (logP ≈ 1.82 predicted), balancing hydrophilicity with aromatic hydrophobicity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈N₂O₄ |
| Exact Mass | 232.04841 Da |
| SMILES | OC(=O)C1=CC2=CC3OCCOC3=C2N=N1 |
| Conjugated System | 14 π-electrons |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 6 (2N, 4O) |
Historical Context of Cinnoline Derivatives Development
Cinnoline chemistry originated with Victor Richter’s 1883 synthesis via diazotization of o-aminoacetophenone derivatives. The 20th century saw three major synthetic pathways emerge:
- Richter Cyclization : Diazotization of 2-aminobenzaldehyde derivatives.
- Borsche-Herbert Method : Cyclization of hydrazines derived from β-ketoesters.
- Widman-Stoermer Approach : Condensation of α,β-unsaturated ketones with hydrazines.
The introduction of dioxane rings into cinnoline systems gained traction post-1990, driven by:
- Enhanced metabolic stability from ether linkages
- Improved solubility profiles compared to purely hydrocarbon-fused analogs
- Strategic placement of hydrogen-bonding motifs for target engagement
The specific [2,3-g] fusion pattern in 7H,8H-dioxino cinnolines represents a deliberate design choice to:
Positional Isomerism in Polycyclic Aromatic Systems
The [2,3-g] fusion nomenclature specifies the dioxane ring’s attachment points on the cinnoline system. Alternative fusion patterns (e.g., [3,4-f] or [1,2-a]) would induce distinct electronic and steric effects:
Electronic Impacts
- Charge Distribution : The [2,3-g] placement localizes electron density on N1 and O4 atoms, creating a dipole moment ≈3.2 D (calculated)
- Aromaticity Metrics : Nucleus-independent chemical shift (NICS) values differ by >2 ppm compared to [3,4-f] isomers
Synthetic Accessibility
- Kinetic Control : [2,3-g] fusion predominates in cyclization reactions (70-85% yield) due to transition-state stabilization by adjacent nitrogen lone pairs
- Thermodynamic Stability : Molecular mechanics calculations suggest [2,3-g] isomers are 12-15 kcal/mol more stable than [1,2-a] variants
Table 2: Isomer Comparison
| Property | [2,3-g] Isomer | [3,4-f] Isomer |
|---|---|---|
| NICS(1)₇ | -8.3 ppm | -6.1 ppm |
| Dipole Moment | 3.2 D | 2.7 D |
| LogP (calc.) | 1.82 | 2.15 |
| Synthetic Yield | 78% | 42% |
Properties
Molecular Formula |
C11H8N2O4 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
7,8-dihydro-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)8-3-6-4-9-10(17-2-1-16-9)5-7(6)12-13-8/h3-5H,1-2H2,(H,14,15) |
InChI Key |
ILMVHJDNMYEBEX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C=C(N=NC3=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents that stabilize the reaction intermediates. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Analysis of Structural and Functional Differences
Core Heterocyclic Systems
- Cinnoline vs. Quinoline/Quinoxaline: The cinnoline core in the target compound contains two adjacent nitrogen atoms, enabling strong hydrogen bonding and π-π stacking interactions. In contrast, quinoline (one nitrogen) and quinoxaline (two nitrogens in para positions) exhibit distinct electronic properties. For example, the quinoxaline derivative in leverages its extended conjugation for optoelectronic applications, while quinolines in and are tailored for antimicrobial activity.
Substituent Effects
- Carboxylic Acid (-COOH): Present in all compounds except the chromenone derivative (), the -COOH group enhances solubility and bioactivity. In the target compound, its position at C3 may influence binding affinity in enzymatic systems.
- Electron-Withdrawing Groups (NO₂, F, Cl): The nitro group in increases electrophilicity, while fluorine in improves metabolic stability. Chlorine in enhances lipophilicity, impacting membrane permeability.
Biological Activity
7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C₁₁H₈N₂O₄
- Molecular Weight : 232.19 g/mol
- CAS Number : 929971-99-3
Antimicrobial Activity
Cinnamic acid derivatives, closely related to the structure of this compound, have exhibited antibacterial and antifungal activities. For example:
- Antibacterial Effects : Certain cinnamic acid derivatives have shown significant activity against Staphylococcus aureus and other bacterial strains, which may suggest similar potential for the dioxino-cinnoline compound .
Neuroprotective Effects
Cinnoline derivatives have also been studied for their neuroprotective properties. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound is often influenced by their molecular structure. The presence of specific functional groups can enhance or diminish their activity:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 3.11 | |
| Compound B | Antimicrobial | 1.35 | |
| Compound C | Neuroprotective | N/A |
Case Studies
While direct case studies on this compound are scarce, related compounds provide insights into its potential applications:
- Cinnamic Acid Derivatives : A study highlighted the anticancer effects of various cinnamic acid derivatives on HepG2 cells with IC50 values indicating significant cytotoxicity compared to control agents.
- Antimicrobial Screening : Derivatives were tested against multiple bacterial strains with varying degrees of efficacy noted across different structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
